molecular formula C16H18N2O2S B2826451 N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide CAS No. 2309603-06-1

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide

Cat. No.: B2826451
CAS No.: 2309603-06-1
M. Wt: 302.39
InChI Key: CJNZJFWDJSKVEL-UHFFFAOYSA-N
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Description

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide is a compound that features a thiophene ring, a phenyl group, and an oxalamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide typically involves the condensation of 2-methyl-2-(thiophen-3-yl)propylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Scientific Research Applications

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thiophene and oxalamide moieties. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide can be compared with other thiophene-based compounds such as:

These compounds share the thiophene ring system but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2,12-8-9-21-10-12)11-17-14(19)15(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZJFWDJSKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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